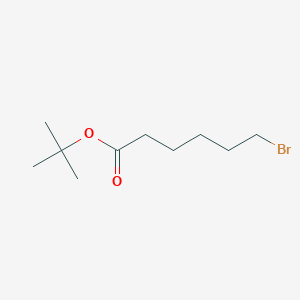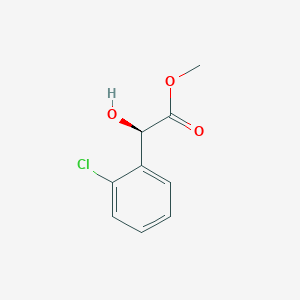
2-(2,6-Dihydroxyphenyl)benzene-1,3-diol
Overview
Description
Scientific Research Applications
Synthesis and Polymerization :
- A study described the synthesis of tetraphenylethene-containing diyne, which was polymerized to create a hyperbranched polymer with high molecular weight and potential applications in fluorescent photopatterning, optical limiting, and explosive detection (Hu et al., 2012).
Polymer Solar Cells :
- Research on new alkylselenyl substituted benzodithiophene-based polymers for bulk heterojunction polymer solar cell applications highlighted their high power conversion efficiency and potential in solar energy applications (Chakravarthi et al., 2014).
Asymmetric Hydrogenation Catalysts :
- A study on rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes has implications in the production of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Electrochromic Properties :
- Novel copolymers containing carbazole were synthesized and investigated for their electrochromic properties, with potential applications in electronic displays and smart windows (Aydın & Kaya, 2013).
Chemical Synthesis :
- The selective oxidative para C-C dimerization of 2,6-dimethylphenol for the efficient preparation of 3,5,3',5'-tetramethyl-biphenyl-4,4'-diol demonstrates a valuable process in organic synthesis (Boldron et al., 2005).
Bioremediation Monitoring :
- Development of Catechol 2,3-Dioxygenase-Specific Primers for monitoring bioremediation by competitive quantitative PCR indicates its use in identifying bacteria with catabolic abilities in biodegradation pathways (Mesarch et al., 2000).
Covalent Organic Frameworks :
- The condensation of diethoxyterephthalohydrazide with tri-formylbenzene yielding covalent organic frameworks (COFs) suggests their utility in creating porous materials for various applications (Uribe-Romo et al., 2011).
Photocatalysis :
- A study on the photocatalyzed oxidation of 2,4-dichlorophenol by CdS in aqueous solutions provided insights into photocatalytic degradation processes, relevant in environmental remediation (Tang & Huang, 1995).
Mechanism of Action
Target of Action
The primary target of 2-(2,6-Dihydroxyphenyl)benzene-1,3-diol Similar compounds have been found to inhibit tyrosinase, a key enzyme in melanogenesis
Mode of Action
The exact mode of action of This compound It is suggested that similar compounds may inhibit tyrosinase by binding to the active site of the enzyme, preventing it from catalyzing the production of melanin .
Biochemical Pathways
The biochemical pathways affected by This compound Based on its potential role as a tyrosinase inhibitor, it may affect the melanogenesis pathway . This could result in reduced melanin production and potential applications in treating hyperpigmentation disorders.
Result of Action
The molecular and cellular effects of This compound If it acts as a tyrosinase inhibitor, it could potentially reduce melanin production at the cellular level .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds show fluorescence and their emission characteristics are very sensitive to the micro-environment . They show a single absorption and dual emission with large Stokes shift originating from excited state intramolecular proton transfer .
Cellular Effects
Similar compounds have shown antioxidative activities .
Molecular Mechanism
Similar compounds have shown that the O–H bond breakage is reasonably responsible for the antioxidative activity . The environment greatly influences these results. In solvents, namely water, methanol, and especially acetone, the SPL–ET mechanism (sequential proton loss–electron transfer) is mainly likely to be an antioxidative route for these compounds .
Temporal Effects in Laboratory Settings
It is known that similar compounds are stable and do not degrade over time.
Dosage Effects in Animal Models
Similar compounds have shown antioxidative activities .
Metabolic Pathways
Similar compounds have shown that they are involved in antioxidative activities .
properties
IUPAC Name |
2-(2,6-dihydroxyphenyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-7-3-1-4-8(14)11(7)12-9(15)5-2-6-10(12)16/h1-6,13-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBBWWNXODCSPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C2=C(C=CC=C2O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448085 | |
| Record name | [1,1'-Biphenyl]-2,2',6,6'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4371-35-1 | |
| Record name | [1,1'-Biphenyl]-2,2',6,6'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-](/img/structure/B1589134.png)
![3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B1589135.png)




![7-Chlorothiazolo[4,5-C]pyridine-2-thiol](/img/structure/B1589145.png)